molecular formula C69H62Cl2NP3Ru B6292790 Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) CAS No. 1150113-55-5

Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II)

Cat. No.: B6292790
CAS No.: 1150113-55-5
M. Wt: 1170.1 g/mol
InChI Key: WYUVQRDTKOELOO-UHFFFAOYSA-L
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Description

Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II): is a complex organometallic compound that features ruthenium as the central metal atom. This compound is notable for its chiral ligands, which impart unique stereochemical properties. It is primarily used in asymmetric catalysis, where it facilitates enantioselective reactions, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) typically involves the following steps:

    Ligand Synthesis: The chiral ligands, ®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl and (1R,2R)-2-amino-1-phenylpropyldiphenylphosphine, are synthesized separately through multi-step organic reactions.

    Complex Formation: The ligands are then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.

    Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for ligand synthesis and complex formation. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can also be reduced to lower oxidation states.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction may produce ruthenium(0) or ruthenium(II) species. Substitution reactions result in new ruthenium complexes with different ligands.

Scientific Research Applications

Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in asymmetric hydrogenation and other enantioselective reactions.

    Biology: The compound is studied for its potential biological activity, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for chiral drugs.

    Industry: It is employed in the synthesis of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism of action of Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) involves coordination to substrates through its chiral ligands. This coordination facilitates enantioselective reactions by stabilizing transition states and intermediates in a specific orientation. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with substrates at the molecular level to promote desired transformations.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]palladium(II)
  • Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]platinum(II)

Uniqueness

Compared to similar compounds, Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) is unique due to its specific chiral ligands and the central ruthenium atom. These features confer distinct catalytic properties, making it particularly effective in asymmetric catalysis. Its ability to facilitate enantioselective reactions with high efficiency and selectivity sets it apart from other similar compounds.

Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;1-diphenylphosphanyl-1-phenylpropan-2-amine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C21H22NP.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;;;/h5-32H,1-4H3;2-17,21H,22H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUVQRDTKOELOO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H62Cl2NP3Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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